molecular formula C21H16N4O2 B2438879 (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1556631-03-8

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2438879
CAS RN: 1556631-03-8
M. Wt: 356.385
InChI Key: PRTDQJTWDCRSBF-LPYMAVHISA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray crystallography and calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .


Chemical Reactions Analysis

While specific chemical reactions involving HBNP are not detailed in the retrieved sources, similar compounds have been used to prepare coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Purify the Schiff base intermediate by recrystallization or column chromatography.", "Step 4: Dissolve the purified Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 5: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 6: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

1556631-03-8

Product Name

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C21H16N4O2

Molecular Weight

356.385

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+

InChI Key

PRTDQJTWDCRSBF-LPYMAVHISA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

solubility

not available

Origin of Product

United States

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